(3aR,7R,7aS)-7-Hydroxy-2,2-dimethyltetrahydrobenzo[d][1,3]dioxol-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,7R,7aS)-7-Hydroxy-2,2-dimethyltetrahydrobenzo[d][1,3]dioxol-5(6H)-one is a complex organic compound with a unique structure that includes a tetrahydrobenzo[d][1,3]dioxol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7R,7aS)-7-Hydroxy-2,2-dimethyltetrahydrobenzo[d][1,3]dioxol-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the dioxol ring system. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(3aR,7R,7aS)-7-Hydroxy-2,2-dimethyltetrahydrobenzo[d][1,3]dioxol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(3aR,7R,7aS)-7-Hydroxy-2,2-dimethyltetrahydrobenzo[d][1,3]dioxol-5(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3aR,7R,7aS)-7-Hydroxy-2,2-dimethyltetrahydrobenzo[d][1,3]dioxol-5(6H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(3aR,7R,7aS)-7-Hydroxy-2,2-dimethyltetrahydrobenzo[d][1,3]dioxol-5(6H)-one: shares similarities with other dioxol ring-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxyl group at a particular position on the ring system. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-1,3-benzodioxol-5-one |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-7-4-5(10)3-6(11)8(7)13-9/h6-8,11H,3-4H2,1-2H3 |
InChI Key |
HIBBXJIPTYECSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CC(=O)CC(C2O1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.